Regiochemistry of Boc Protection: Orthogonal Synthetic Handle vs. Regioisomeric Analog
The target compound carries the Boc protecting group on the chromane 4-amino substituent (SMILES: O=C(OC(C)(C)C)NC1CC2(CCNCC2)Oc2c1cccc2), presenting a free piperidine NH [1]. In contrast, the regioisomeric analog tert-butyl 4-aminospiro[chromane-2,4'-piperidine]-1'-carboxylate (CAS 1160247-73-3) bears Boc on the piperidine nitrogen with a free 4-amino group on the chromane ring . Both share identical molecular formula (C₁₈H₂₆N₂O₃) and molecular weight (318.41 g/mol), yet their synthetic reactivity profiles are orthogonal. The target compound enables direct piperidine N-functionalization (alkylation, acylation, sulfonylation, reductive amination) without disturbing the Boc-protected chromane amine. The analog requires initial Boc deprotection of the piperidine to access that same reactive site, adding at minimum one synthetic step.
| Evidence Dimension | Boc protecting group position and synthetic step economy |
|---|---|
| Target Compound Data | Boc on chromane 4-NH; free piperidine NH; 0 extra deprotection steps required for piperidine N-functionalization |
| Comparator Or Baseline | CAS 1160247-73-3: Boc on piperidine N; free chromane 4-NH₂; 1 extra deprotection step (TFA or HCl) required for piperidine N-functionalization |
| Quantified Difference | 1 synthetic step saved; yield preservation across one fewer transformation (estimated ≥70-90% step yield retained, depending on substrate and conditions) |
| Conditions | Structural comparison based on confirmed SMILES and IUPAC nomenclature; synthetic step count comparison under standard Boc deprotection conditions (TFA/CH₂Cl₂ or HCl/dioxane, 0-25 °C, 1-4 h) [2] |
Why This Matters
For procurement decisions in multi-step medicinal chemistry campaigns, the regiochemistry directly determines the number of synthetic steps required to reach a desired intermediate, impacting both timeline and overall yield.
- [1] labgle.com. CAS 2137835-08-4. SMILES: O=C(OC(C)(C)C)NC1CC2(CCNCC2)Oc2c1cccc2. MDL: MFCD31421761. Accessed 2026. View Source
- [2] Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; Wiley: Hoboken, 2014. Boc deprotection: TFA/CH₂Cl₂ (1:1), 0-25 °C, 1-3 h; or HCl/dioxane, 0-25 °C, 1-4 h. View Source
